4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including a dinitrophenoxy group, an ethoxy group, and a pyrazolone core, which contribute to its diverse chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 4-(2,4-dinitrophenoxy)benzaldehyde . This intermediate is then subjected to a condensation reaction with 3-ethoxy-4-aminobenzaldehyde under basic conditions to form the Schiff base. The final step involves cyclization with 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro derivatives, while reduction produces amino derivatives.
Scientific Research Applications
4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Industry: Potentially used as a plasticizer in propellant formulations.
Mechanism of Action
The mechanism by which 4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dinitrophenoxy group can participate in electron transfer reactions, while the pyrazolone core can form hydrogen bonds with active site residues, modulating the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
4-({(E)-[4-(2,4-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one): Similar structure but with methoxy groups instead of dinitrophenoxy groups.
4-({(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one): Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of both dinitrophenoxy and ethoxy groups in 4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one imparts unique electronic and steric properties, making it distinct from similar compounds
Properties
Molecular Formula |
C26H23N5O7 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
4-[[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C26H23N5O7/c1-4-37-24-14-18(10-12-23(24)38-22-13-11-20(30(33)34)15-21(22)31(35)36)16-27-25-17(2)28(3)29(26(25)32)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3 |
InChI Key |
LOYRUZGZANOCLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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